Documented Synthetic Route and Yield as a Key Intermediate for PD-1/PD-L1 Antitumor Agents
In a patent for phenyl-1H-pyrazole derivatives as PD-1/PD-L1 inhibitors, Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate was synthesized as a critical intermediate. The described procedure yielded 1.62 g of the pure compound (75.3% yield) from 2.0 g of phenylhydrazine hydrochloride and 1.47 g of ethyl acetylacetonate under reflux in ethanol [1]. This documented yield provides a tangible benchmark for procurement in projects requiring this specific intermediate.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 75.3% (1.62 g) |
| Comparator Or Baseline | No direct comparator in patent; baseline is the theoretical maximum yield of the reaction. |
| Quantified Difference | Not applicable for direct comparison; reported yield serves as a documented benchmark for this specific transformation. |
| Conditions | Reaction of phenylhydrazine hydrochloride (2.0 g, 13.83 mmol) with ethyl acetylacetonate (1.47 g, 9.22 mmol) in ethanol, reflux for 6 hours, followed by purification via silica gel column chromatography [1]. |
Why This Matters
A documented, scalable synthetic route with a quantifiable yield enables researchers to efficiently plan and execute experiments requiring this specific intermediate, particularly in antitumor drug discovery programs.
- [1] GUANGZHOU HANDY BIOTECH CO LTD. (2020). Phenyl-1H-pyrazole derivative and application thereof in antitumor drugs. CN111333629A. Retrieved from https://eureka.patsnap.com/patent-CN111333629A View Source
